Oleoyl proline

Vue d'ensemble

Description

La N-oléoylproline est un composé appartenant à la classe des N-acylamides, caractérisés par un groupe acyle gras lié à une amine primaire par une liaison amide. Plus précisément, il s'agit d'un amide d'acide oléique de la proline. Ce composé a été détecté dans des extraits de cerveau bovin et des larves de Drosophila melanogaster . Il est connu pour ses propriétés tensioactives et a été étudié pour son rôle dans divers processus physiologiques .

Mécanisme D'action

Target of Action

Oleoyl proline, also known as N-oleoyl proline, is an N-acyl amine It’s known that proline metabolism plays a key role in cancer cells, supporting their proliferation, survival, and metastatic spread .

Mode of Action

The exact interaction of this compound with its targets is still under investigation. It’s known that proline metabolism influences various physiological pathways, including mitochondrial metabolism, apoptosis, and protein synthesis .

Biochemical Pathways

This compound is involved in proline metabolism, which is linked to pathways of energy, redox, and anaplerosis . Proline availability influences collagen synthesis and maturation, and the acquisition of cancer cell plasticity and heterogeneity . Proline metabolism is believed to generate a cycle based on collagen synthesis and degradation, which in turn influences the epigenetic landscape and tumor heterogeneity .

Pharmacokinetics

It’s known that proline is synthesized in the cytosol and chloroplasts . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

It’s known that proline metabolism plays a crucial role in the control of cancer cell plasticity . Proline availability is believed to influence collagen synthesis and maturation, and the acquisition of cancer cell plasticity and heterogeneity .

Action Environment

Environmental factors can influence the action of this compound. For instance, stressful environments result in an overproduction of proline in plants, which in turn imparts stress tolerance by maintaining cell turgor or osmotic balance, stabilizing membranes, and bringing concentrations of reactive oxygen species within normal ranges . .

Analyse Biochimique

Biochemical Properties

Oleoyl proline plays a significant role in biochemical reactions, particularly in the context of lipid metabolism and signaling. It interacts with enzymes such as fatty acid amide hydrolase, which is responsible for its degradation . Additionally, this compound has surfactant properties, with a critical micelle concentration of 4.8 µM . This property suggests its potential role in modulating membrane dynamics and interactions with other lipids and proteins.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In a preclinical model of pain, mice lacking fatty acid amide hydrolase exhibited decreased levels of this compound in the lumbar spinal cord after capsaicin administration . This indicates that this compound may play a role in pain modulation and inflammatory responses. Additionally, its surfactant properties suggest potential effects on membrane fluidity and cellular uptake of other molecules.

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with specific biomolecules. It binds to fatty acid amide hydrolase, leading to its degradation . This interaction is crucial for regulating the levels of this compound in the body. Furthermore, this compound’s surfactant properties may influence the organization of lipid bilayers, affecting membrane-associated processes and signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is stable under certain conditions, but its levels can decrease over time due to enzymatic degradation by fatty acid amide hydrolase . Long-term effects on cellular function have been observed, particularly in the context of pain modulation and inflammatory responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In preclinical studies, varying doses of this compound have been administered to assess its impact on pain and inflammation . Higher doses may lead to more pronounced effects, but there is also a potential for toxic or adverse effects at very high doses. It is crucial to determine the optimal dosage to achieve the desired therapeutic effects while minimizing adverse outcomes.

Metabolic Pathways

This compound is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes such as fatty acid amide hydrolase, which catalyzes its degradation . This interaction is essential for maintaining the balance of this compound levels in the body. Additionally, this compound may influence metabolic flux and metabolite levels, particularly in the context of lipid signaling and energy homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Its surfactant properties suggest that it may associate with lipid bilayers and influence membrane dynamics . This association can affect its localization and accumulation within different cellular compartments, potentially impacting its biological activity.

Subcellular Localization

This compound’s subcellular localization is influenced by its interactions with lipid bilayers and specific targeting signals. It may localize to membranes, where it can modulate membrane-associated processes and signaling pathways . Post-translational modifications and targeting signals may direct this compound to specific compartments or organelles, affecting its activity and function within the cell.

Méthodes De Préparation

La N-oléoylproline peut être synthétisée en utilisant la réaction de Schotten-Baumann, qui implique la réaction de l'acide oléique avec la proline en présence d'une base comme l'hydroxyde de sodium . La réaction a généralement lieu en milieu aqueux, et le produit est isolé par extraction et des techniques de purification telles que la chromatographie . Les méthodes de production industrielle peuvent impliquer l'utilisation d'acides gras obtenus à partir de sources naturelles comme les huiles de coco, de palme et de tournesol .

Analyse Des Réactions Chimiques

La N-oléoylproline subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être réalisée en utilisant des oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Les réactions de réduction peuvent impliquer des réactifs tels que l'hydrure de lithium et d'aluminium.

Les réactifs et les conditions couramment utilisés dans ces réactions comprennent des solvants organiques comme le diméthylformamide (DMF) et l'éthanol, et des catalyseurs tels que le palladium sur carbone. Les principaux produits formés à partir de ces réactions comprennent des N-acylamides modifiés avec différents groupes acyle gras .

4. Applications de recherche scientifique

La N-oléoylproline a été largement étudiée pour ses applications dans divers domaines :

Médecine : Dans les modèles précliniques de la douleur, les niveaux de N-oléoylproline ont été trouvés diminués dans la moelle épinière lombaire après l'administration de capsaïcine.

5. Mécanisme d'action

Le mécanisme d'action de la N-oléoylproline implique son interaction avec les canaux récepteurs potentiels transitoires, en particulier TRPV1 . Ces canaux sont impliqués dans divers processus physiologiques, y compris la perception de la douleur et l'inflammation. La N-oléoylproline agit comme un agoniste, modulant l'activité de ces canaux et influençant les voies de signalisation cellulaire .

Applications De Recherche Scientifique

N-Oleoyl Proline has been extensively studied for its applications in various fields:

Comparaison Avec Des Composés Similaires

La N-oléoylproline est unique parmi les N-acylamides en raison de son groupe acyle gras spécifique et de sa partie proline. Des composés similaires comprennent :

N-palmitoylproline : Exhibe une activité antimicrobienne plus élevée et un bon pouvoir mouillant.

N-lauroylproline : Connu pour sa bonne capacité de formation de mousse et sa tolérance au calcium.

N-oléoyltaurine : Une autre N-acylamine avec des propriétés tensioactives.

La N-oléoylproline se démarque par son activité de surface supérieure et son rôle dans la signalisation lipidique, ce qui en fait un composé précieux à la fois dans la recherche et les applications industrielles .

Propriétés

IUPAC Name |

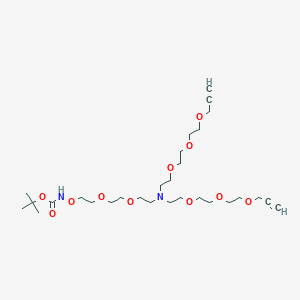

(2S)-1-[(Z)-octadec-9-enoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(25)24-20-17-18-21(24)23(26)27/h9-10,21H,2-8,11-20H2,1H3,(H,26,27)/b10-9-/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQCMZYCKACKLDL-YUQDSPFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H41NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107432-37-1 | |

| Record name | Oleoyl proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107432371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OLEOYL PROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L912Z9FWYE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene fumarate](/img/structure/B609652.png)

![[2-(1-adamantyl)-6,8-dichloroquinolin-4-yl]-piperidin-2-ylmethanol;hydrochloride](/img/structure/B609658.png)

![(E)-3-(2-bromo-3,4-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide](/img/structure/B609669.png)